molecular formula C8H14Cl2N2O2 B8147127 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride

Cat. No.: B8147127
M. Wt: 241.11 g/mol
InChI Key: CQXCPRMLAOQWHW-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its applications in the development of high-strength fibers and other advanced materials. This compound is characterized by its two methoxy groups and two amine groups attached to a benzene ring, making it a versatile building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. This reaction is carried out in a high-pressure reactor equipped with a gas dispersion stirrer and cooling coils. The reaction mixture includes 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, 400 milliliters of glacial acetic acid, 41 grams (approximately 0.5 moles) of sodium acetate, about 7.0 grams of 10% palladium on carbon (Pd/C), and 100 milliliters of water. Hydrogen gas is introduced into the sealed reactor to achieve a pressure of 400 psi, and the reaction temperature is maintained between 40°C and 50°C .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of high-pressure reactors and catalysts like palladium on carbon ensures efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other amine-containing compounds. These products have applications in the synthesis of advanced materials and pharmaceuticals .

Scientific Research Applications

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diamino-1,4-benzenedithiol dihydrochloride
  • 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
  • 2,5-Diamino-1,4-dihydroxybenzene dihydrochloride

Uniqueness

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is unique due to its specific arrangement of methoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of high-strength fibers and other advanced materials, setting it apart from similar compounds .

Properties

IUPAC Name

2,5-dimethoxybenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(10)8(12-2)4-5(7)9;;/h3-4H,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCPRMLAOQWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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